molecular formula C13H15NO2 B12876386 4-(Benzylamino)-3-ethylfuran-2(5H)-one

4-(Benzylamino)-3-ethylfuran-2(5H)-one

Cat. No.: B12876386
M. Wt: 217.26 g/mol
InChI Key: SQFXRXGZAJMSMJ-UHFFFAOYSA-N
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Description

4-(Benzylamino)-3-ethylfuran-2(5H)-one is an organic compound that features a furan ring substituted with a benzylamino group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-3-ethylfuran-2(5H)-one typically involves the reaction of 3-ethylfuran-2(5H)-one with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-3-ethylfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce benzylamine derivatives.

Scientific Research Applications

4-(Benzylamino)-3-ethylfuran-2(5H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which 4-(Benzylamino)-3-ethylfuran-2(5H)-one exerts its effects involves interactions with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The furan ring may also participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

    3-Ethylfuran-2(5H)-one: The parent compound without the benzylamino substitution.

    Furan-2,5-dione: An oxidized derivative of the furan ring.

Uniqueness

4-(Benzylamino)-3-ethylfuran-2(5H)-one is unique due to the combination of the benzylamino and ethyl groups on the furan ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-(benzylamino)-4-ethyl-2H-furan-5-one

InChI

InChI=1S/C13H15NO2/c1-2-11-12(9-16-13(11)15)14-8-10-6-4-3-5-7-10/h3-7,14H,2,8-9H2,1H3

InChI Key

SQFXRXGZAJMSMJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(COC1=O)NCC2=CC=CC=C2

Origin of Product

United States

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